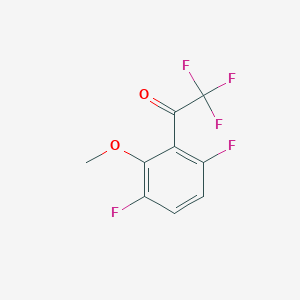![molecular formula C12H14N2O2 B15203521 Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate can be achieved through various methods. One common approach involves the reaction of N-alkylpyrrole with hydrazine hydrate. This method displays intramolecular heterocyclization of different N-substituted pyrroles with the carbonyl unit . Another method involves the cross-coupling of pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for large-scale synthesis, ensuring efficient production with high yields .
化学反应分析
Types of Reactions
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its antitumor and anti-inflammatory activities.
作用机制
The exact mechanism of action of ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and modulation of oxidative stress pathways . Further research is needed to elucidate the precise mechanisms involved.
相似化合物的比较
Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
Pyrrolo[1,2-a]pyrazine derivatives: Generally show more antibacterial, antifungal, and antiviral activities.
These comparisons highlight the unique properties of this compound, particularly its potential for diverse biological activities and its utility as a scaffold for drug discovery .
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)10-5-11-9(3)13-8(2)6-14(11)7-10/h5-7H,4H2,1-3H3 |
InChI 键 |
NMEOIDIARHFCOE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


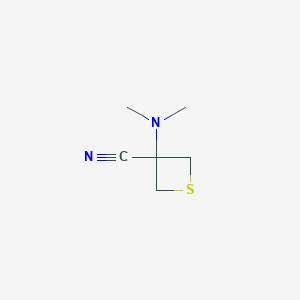
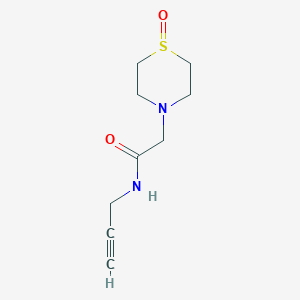
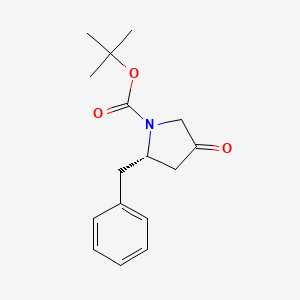
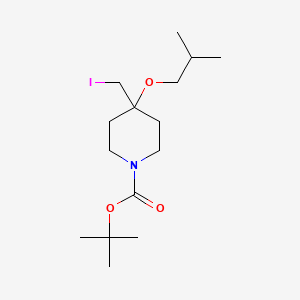
![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)

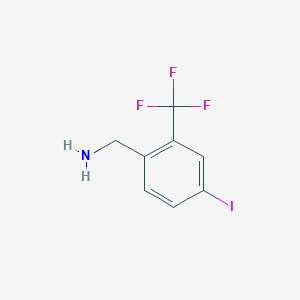

![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
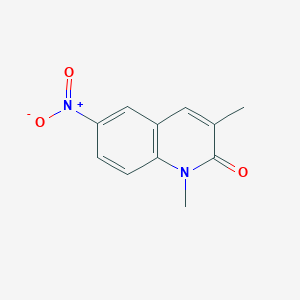
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)

